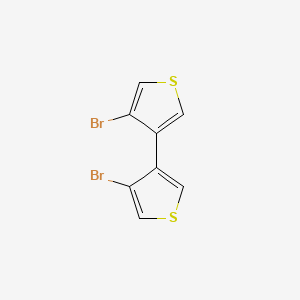

4,4'-Dibromo-3,3'-bithiophene

Vue d'ensemble

Description

4,4’-Dibromo-3,3’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 4 and 4’ positions of the thiophene rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-3,3’-bithiophene can be synthesized through several methods. One common approach involves the bromination of 3,3’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-Dibromo-3,3’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dibromo-3,3’-bithiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.

Reduction Reactions: The compound can be reduced to form 3,3’-bithiophene by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 4,4’-Dibromo-3,3’-bithiophene can lead to the formation of sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products Formed

Substitution: Various substituted bithiophenes depending on the nature of the substituent introduced.

Reduction: 3,3’-Bithiophene.

Oxidation: Sulfoxides or sulfones.

Applications De Recherche Scientifique

4,4’-Dibromo-3,3’-bithiophene has numerous applications in scientific research, including:

Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Material Science: Employed in the development of novel materials with unique electronic and optical properties.

Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.

Photovoltaic Cells: Incorporated into the design of photovoltaic cells for improved efficiency and stability.

Mécanisme D'action

The mechanism of action of 4,4’-Dibromo-3,3’-bithiophene in its applications is primarily based on its electronic properties. The bromine atoms influence the electron density distribution in the thiophene rings, affecting the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to form conjugated systems allows for efficient charge transport and light absorption .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3’-Dibromo-2,2’-bithiophene: Another dibromo derivative of bithiophene with bromine atoms at different positions.

4,4’-Dibromo-2,2’-bithiophene: Similar structure but with bromine atoms at the 2 and 2’ positions.

3,3’-Dibromo-3,3’-bithiophene: Bromine atoms at the 3 and 3’ positions.

Uniqueness

4,4’-Dibromo-3,3’-bithiophene is unique due to the specific positioning of the bromine atoms, which significantly influences its electronic properties and reactivity. This unique structure makes it particularly suitable for applications in organic electronics and materials science .

Activité Biologique

4,4'-Dibromo-3,3'-bithiophene is a compound belonging to the thiophene family, which is recognized for its potential applications in organic electronics, photovoltaics, and materials science. The presence of bromine substituents enhances its electronic properties and solubility, making it a valuable building block for various chemical syntheses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHBrS

- IUPAC Name : this compound

- InChI Key : QAVREGJMFYCNKD-UHFFFAOYSA-N

This compound features two thiophene rings connected at the 2,2' positions with bromine atoms at the 4,4' positions. The bromination imparts significant reactivity that can be exploited in various synthetic pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit antimicrobial properties through mechanisms such as:

- Inhibition of Nucleic Acid Synthesis : Compounds targeting bacterial DNA gyrase can inhibit bacterial replication and transcription .

- Cell Wall Disruption : Certain thiophenes may interfere with cell wall biosynthesis in bacteria .

Although direct evidence for this compound's antimicrobial activity is sparse, its structural analogs have demonstrated these effects.

Anticancer Potential

Thiophene derivatives have been studied for their anticancer properties. For instance:

- Mechanisms of Action : Some thiophenes can induce apoptosis in cancer cells by affecting cell signaling pathways and promoting oxidative stress .

- Case Studies : A study on related compounds revealed that modifications in the thiophene structure could enhance cytotoxic effects against various cancer cell lines .

Applications in Organic Electronics

Beyond biological activity, this compound serves as a precursor for synthesizing conductive polymers used in organic electronics. Its role in creating materials for organic photovoltaics (OPVs) has been highlighted due to its ability to facilitate charge transport and enhance device performance.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Electronics | Used as a building block for conductive polymers in OPVs and sensors |

| Photocatalysis | Potential use in photocatalytic degradation of pollutants |

| Material Science | Contributes to the synthesis of advanced materials with tailored properties |

Propriétés

IUPAC Name |

3-bromo-4-(4-bromothiophen-3-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVREGJMFYCNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465954 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-13-8 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4'-dibromo-3,3'-bithiophene useful in synthesizing diverse DTHAs?

A1: this compound is a versatile precursor because it can undergo selective lithium-halogen exchange reactions. [] Depending on the reaction conditions (solvent and type of butyllithium used), either one or both bromine atoms can be selectively substituted with lithium. This allows for the controlled synthesis of both symmetrical and unsymmetrical DTHAs through subsequent reactions with electrophilic reagents. []

Q2: How is the structure of a DTHA confirmed?

A2: The structure of newly synthesized DTHAs can be confirmed through various analytical techniques. One powerful method is X-ray single-crystal analysis, which provides a three-dimensional representation of the molecule, confirming the connectivity of atoms and the overall structure. [] Other techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are also commonly employed for structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.